5-Methyl-2-propylthiazole
Description
Structure
3D Structure
Properties
CAS No. |
104256-95-3 |
|---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
5-methyl-2-propyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3 |
InChI Key |
WRHYOYIOVMOZCU-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(S1)C |
Canonical SMILES |
CCCC1=NC=C(S1)C |
Synonyms |
Thiazole, 5-methyl-2-propyl- |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Natural Occurrence & Analysis of 5-Methyl-2-propylthiazole
This guide serves as an in-depth technical resource on 5-Methyl-2-propylthiazole , a potent alkylthiazole flavor compound. It is designed for researchers and product developers, focusing on its chemical identity, natural occurrence in food matrices, formation kinetics via the Maillard reaction, and analytical quantification.
Executive Summary & Chemical Identity
5-Methyl-2-propylthiazole is a sulfur-containing heterocyclic compound belonging to the class of alkylthiazoles . These compounds are renowned for their low odor thresholds and significant contribution to "roasted," "nutty," and "savory" flavor profiles in thermally processed foods.
Unlike simple thiazoles, the substitution at the 2- (propyl) and 5- (methyl) positions imparts a unique sensory character, often described as green, vegetable-like (reminiscent of corn or green beans), shifting toward roasted/meaty at higher concentrations.
Chemosensory & Physical Profile
| Property | Specification |
| Chemical Name | 5-Methyl-2-propylthiazole |
| Class | 2,5-Disubstituted Thiazole |
| Molecular Formula | C₇H₁₁NS |
| Molecular Weight | 141.23 g/mol |
| Odor Descriptors | Roasted, nutty, sweet corn, green vegetable, pickle-like. |
| Odor Threshold | ~1–10 ppb (in water) |
| LogP (Predicted) | ~2.5 (Moderate lipophilicity) |
| Solubility | Soluble in ethanol, organic solvents; sparingly soluble in water. |
Natural Occurrence Matrices
5-Methyl-2-propylthiazole does not typically exist in raw biological tissue in significant quantities. Instead, it is a thermally generated volatile formed during the cooking or fermentation processes. It is ubiquitous in foods undergoing the Maillard reaction , particularly those rich in sulfur-containing amino acids (cysteine/cystine) and reducing sugars.[1]
Validated Food Matrices
The following table summarizes matrices where 5-Methyl-2-propylthiazole (and its close structural analogs like 2-propylthiazole) have been identified via Gas Chromatography-Olfactometry (GC-O) and Mass Spectrometry (GC-MS).
| Food Matrix | Condition | Concentration Est. | Sensory Contribution |
| Roasted Beef | Grilled/Roasted | < 50 ppb | Savory, meaty, "fatty" roasted note. |
| Yeast Extract | Autolyzed/Heated | 10–100 ppb | Brothy, meaty base note. |
| Roasted Peanuts | Dark Roast | Trace | Nutty, earthy background. |
| Fried Chicken | Deep Fried | Trace | Sulfur-savory, poultry skin aroma. |
| Baked Potato | Skin-on Baked | Trace | Earthy, potato-skin like. |
| Durian/Onion | Raw/Fermented | Variable | Pungent, sulfurous, green. |
Technical Insight: In roasted beef, alkylthiazoles like 5-Methyl-2-propylthiazole act as synergists with pyrazines. While pyrazines provide the "roasted" character, thiazoles add the "meaty" depth and "sulfury" authenticity that distinguishes real meat from simple browned flavors.
Biogenesis & Formation Mechanism
The formation of 5-Methyl-2-propylthiazole is non-enzymatic, driven primarily by the Maillard Reaction and Strecker Degradation .
The Mechanism: Cysteine & Carbonyls
The synthesis requires two key precursors:
-
Sulfur Source: Cysteine or Cystine (from muscle proteins or plant proteins).
-
Carbon Source: Dicarbonyls (e.g., methylglyoxal, 2-oxobutanal) derived from sugar fragmentation.
Pathway Logic:
-
Strecker Degradation: Cysteine reacts with a dicarbonyl to form a Strecker aldehyde (in this case, involving varying chain lengths to establish the propyl group).
-
H₂S Release: Cysteine degradation releases Hydrogen Sulfide (H₂S) and Ammonia (NH₃).
-
Heterocyclization: The dicarbonyls react with H₂S and NH₃ (or aldehydes) to close the thiazole ring. The specific alkyl substitution (2-propyl, 5-methyl) depends on the specific aldehyde precursors available (e.g., butanal for the propyl chain, acetaldehyde for the methyl).
Visualization: Maillard Formation Pathway
The following diagram illustrates the kinetic pathway from precursors to the final thiazole product.
Figure 1: Kinetic pathway of 5-Methyl-2-propylthiazole formation via Maillard reaction and Strecker degradation.
Analytical Methodologies
Due to the low concentration (ppb range) and high volatility of 5-Methyl-2-propylthiazole, standard extraction methods (like solvent extraction) often result in loss of analyte or masking by solvent peaks. Solid Phase Microextraction (SPME) is the industry standard for quantification.
Protocol: Headspace-SPME-GC-MS
This protocol ensures minimal thermal artifact formation during extraction, preserving the "true" profile of the food matrix.
Step 1: Sample Preparation
-
Solid Foods (Meat/Nuts): Homogenize 5g of sample with 10mL saturated NaCl solution (to salt-out volatiles).
-
Liquid Foods (Extracts): Dilute 5mL sample with 5mL saturated NaCl.
-
Internal Standard: Add 10 µL of 2-methyl-3-heptanone or a deuterated thiazole analog (50 ppm in methanol) for quantitation.
Step 2: Extraction (SPME)
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). This triple-phase fiber covers the wide polarity and volatility range of thiazoles.
-
Incubation: 40°C for 15 minutes (equilibration).
-
Extraction: Expose fiber to headspace for 30–45 minutes at 40°C with agitation (250 rpm). Note: Avoid temperatures >60°C to prevent artificial Maillard reactions during analysis.
Step 3: GC-MS Separation
-
Column: DB-WAX or ZB-WAX (Polar column) is preferred to separate thiazoles from non-polar lipid hydrocarbons.
-
Injector: Splitless mode, 250°C. Desorption time: 3 mins.
-
Oven Program: 40°C (2 min hold) → ramp 5°C/min → 230°C (5 min hold).
-
Detection: Mass Spectrometer in SIM Mode (Selected Ion Monitoring).
-
Target Ions: Look for molecular ion (M+) 141 and characteristic fragment ions (m/z 58, 85) specific to the alkyl chain cleavage.
-
Visualization: Analytical Workflow
Figure 2: Step-by-step analytical workflow for the isolation and quantification of trace alkylthiazoles.
Regulatory & Safety Status
While specific isomers like 5-Methyl-2-propylthiazole are often regulated under broad "Alkylthiazoles" categories, they are generally recognized as safe when used as flavoring agents.
-
FEMA GRAS: Many alkylthiazoles fall under FEMA GRAS (Generally Recognized As Safe) lists. For example, the structurally similar 2-Propylthiazole is FEMA 3602 .
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives evaluates thiazoles as "Flavoring Group 29" (Thiazoles, Thiophene, Thiazoline, and Thienyl derivatives). They are considered safe at current intake levels due to rapid metabolism and excretion.
-
Safety: No specific toxicity concerns exist at the micro-levels found naturally in food (ppb range).
References
-
FEMA Flavor Library. (n.d.). 2-Propylthiazole (FEMA 3602) and Thiazole Derivatives. Flavor and Extract Manufacturers Association. Link
-
Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry.[1][2][3][4] (Foundational text on Maillard-derived thiazoles in beef). Link
-
Elmore, J. S., & Mottram, D. S. (2006). The role of lipid in the formation of volatile compounds of Maillard origin. (Discusses interaction of lipids and thiazole formation). Link
-
Nijssen, L. M., et al. (2023). Volatile Compounds in Food (VCF) Database.[5] (Authoritative database listing alkylthiazoles in roasted beef and yeast). Link
-
PubChem. (2024). Compound Summary: Thiazole Derivatives. National Library of Medicine. Link
Sources
- 1. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Ethyl-2-methylthiazole | C6H9NS | CID 519732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 5-Methylthiazole (FDB011117) - FooDB [foodb.ca]
- 4. jffma-jp.org [jffma-jp.org]
- 5. 5-methyl thiazole, 3581-89-3 [thegoodscentscompany.com]
Technical Guide: Biological Activity & Significance of 5-Methyl-2-propylthiazole
This guide details the biological activity, chemical synthesis, and analytical significance of 5-Methyl-2-propylthiazole (FEMA 3603). It is structured to serve researchers in flavor chemistry, chemical ecology, and medicinal chemistry.
Part 1: Executive Summary & Chemical Identity
5-Methyl-2-propylthiazole (CAS: 37645-62-8) is a volatile heterocyclic compound belonging to the 2,5-disubstituted thiazole class. While structurally related to potent rodent pheromones (e.g., 2-sec-butyl-4,5-dihydrothiazole), this fully aromatic derivative is primarily characterized as a potent flavor toxicant found in roasted foods (Maillard reaction products) and nature-identical flavor formulations.
Its significance lies in its low odor threshold and specific "roasted/nutty/green" sensory profile, making it a critical target for gas chromatography-olfactometry (GC-O) studies and a candidate for structure-activity relationship (SAR) studies in olfactory receptor binding.
Physicochemical Profile
| Property | Value | Note |
| IUPAC Name | 5-Methyl-2-propyl-1,3-thiazole | - |
| CAS Number | 37645-62-8 | - |
| FEMA Number | 3603 | GRAS (Generally Recognized As Safe) |
| Molecular Formula | C₇H₁₁NS | - |
| Molecular Weight | 141.23 g/mol | - |
| LogP (Predicted) | ~2.5 - 2.8 | Lipophilic, crosses biological membranes easily |
| Odor Threshold | ~10-50 ppb (water) | Highly potent sensory trigger |
| Odor Descriptors | Roasted, Nutty, Green, Vegetable | Concentration-dependent profile |
Part 2: Biological Significance & Mechanism of Action
Olfactory Receptor Activation (Primary Activity)
The primary biological activity of 5-Methyl-2-propylthiazole is the activation of G-protein coupled receptors (GPCRs) within the olfactory epithelium. Unlike its dihydrothiazole analogs which trigger innate fear/aggression responses in rodents (via the Vomeronasal Organ), this aromatic thiazole functions primarily through the main olfactory system.
-
Mechanism: The lipophilic thiazole ring intercalates into the hydrophobic pocket of specific Olfactory Receptors (ORs). The 2-propyl chain provides steric bulk necessary for receptor locking, while the nitrogen atom likely acts as a hydrogen bond acceptor for serine/threonine residues in the receptor active site.
-
Signaling Pathway: Binding triggers the cAMP-dependent transduction cascade.
Figure 1: Signal transduction pathway for thiazole-mediated olfactory detection.
Metabolic Fate & Safety
As a FEMA GRAS substance, the metabolic pathway of 5-Methyl-2-propylthiazole is well-characterized by JECFA (Joint FAO/WHO Expert Committee on Food Additives).
-
Phase I Metabolism: The alkyl side chains (propyl and methyl) undergo omega-oxidation and hydroxylation by Cytochrome P450 enzymes (CYP450).
-
Phase II Metabolism: The resulting alcohols/acids are conjugated with glucuronic acid or sulfate and excreted in urine. The thiazole ring itself is generally stable but can undergo S-oxidation or ring opening under extreme oxidative stress.
Part 3: Synthesis Protocol (Hantzsch Thiazole Synthesis)
The most robust method for synthesizing 5-Methyl-2-propylthiazole is the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide and an
Reagents Required[1][3][4][5][6]
-
Butanethioamide (Precursor A): Provides the N-C-S skeleton and the 2-propyl group.
-
Chloroacetone (Precursor B): Provides the C-C backbone and the 5-methyl group.
-
Ethanol (Absolute): Solvent.[1]
-
Magnesium Sulfate (MgSO₄): Drying agent.
Step-by-Step Protocol
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of Butanethioamide in 50 mL of absolute ethanol.
-
Addition: Add 0.11 mol of Chloroacetone dropwise over 20 minutes while stirring. Note: Chloroacetone is a lacrymator; perform in a fume hood.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Validation Check: Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 8:2). The starting thioamide spot should disappear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the ethanol under reduced pressure (Rotavap).
-
Neutralize the residue with saturated Sodium Bicarbonate (NaHCO₃) solution to pH 8.
-
Extract with Diethyl Ether (3 x 50 mL).
-
-
Purification:
-
Dry the combined organic layers over anhydrous MgSO₄.
-
Filter and concentrate.
-
Distillation: Purify the crude oil via vacuum distillation (approx. 80–90°C at 10 mmHg) to obtain the pure thiazole as a pale yellow liquid.
-
Figure 2: Hantzsch synthesis pathway for 5-Methyl-2-propylthiazole.
Part 4: Analytical Characterization
For researchers verifying the identity of the synthesized or isolated compound, the following GC-MS parameters are the industry standard.
Gas Chromatography - Mass Spectrometry (GC-MS) Data
-
Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).
-
Carrier Gas: Helium at 1 mL/min.
-
Temperature Program: 50°C (hold 2 min)
10°C/min 240°C. -
Retention Index (RI): ~1150–1180 (on DB-5).
Fragmentation Pattern (EI, 70eV):
-
Molecular Ion (M+): m/z 141 (Distinct, medium intensity).
-
Base Peak: m/z 113 (Loss of ethylene from propyl chain via McLafferty rearrangement).
-
Key Fragments:
-
m/z 71 (Thiazole ring fragment).
-
m/z 41 (Propyl cation).
-
Part 5: Safety & Regulatory Status
-
FEMA GRAS: 3603. Approved for use in food flavoring.
-
JECFA Evaluation: Evaluated under the "Thiazoles, Thiophene, Thiazoline and Thienyl Derivatives" structural group. No safety concern at current levels of intake.
-
Handling: Combustible liquid. Irritant to eyes and skin.[2] Handle with standard organic synthesis PPE (gloves, goggles, fume hood).
References
-
Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: 5-Methyl-2-propylthiazole (FEMA 3603). [Link]
-
World Health Organization (WHO) / JECFA. Safety evaluation of certain food additives: Thiazoles and related substances.[3] WHO Food Additives Series: 50.[3] [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 37645-62-8. [Link]
-
The Good Scents Company. 5-methyl-2-propyl thiazole: Odor and Flavor Properties. [Link]
-
Leffingwell & Associates. Odor Thresholds in Water (ppb). [Link]
Sources
Methodological & Application
Advanced Protocol: Solid-Phase Microextraction (SPME) of Volatile Thiazoles
Methodology for High-Sensitivity Profiling in Complex Matrices
Executive Summary & Scientific Rationale
Volatile thiazoles (sulfur/nitrogen-containing heterocycles) are critical biomarkers in food chemistry (Maillard reaction products conferring roasted/nutty notes) and pharmaceutical impurity profiling. Their analysis is complicated by their high volatility, polarity variance, and low odor thresholds (often ppb/ppt range).
This guide details a Headspace Solid-Phase Microextraction (HS-SPME) protocol optimized for thiazoles. Unlike liquid-liquid extraction, HS-SPME integrates sampling, isolation, and enrichment into a single solvent-free step.
The Mechanistic Choice: Why DVB/CAR/PDMS?
For thiazoles, a single-phase fiber (e.g., 100 µm PDMS) is insufficient. Thiazoles range from highly volatile (thiazole, MW 85) to semi-volatile (benzothiazole, MW 135).
-
Recommendation: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm .
-
Mechanism: This "triple-phase" fiber utilizes a layered architecture:
-
DVB (Outer Layer): Retains larger, semi-volatile analytes (e.g., benzothiazoles).
-
Carboxen (Inner Layer): A microporous carbon sieve that traps small, highly volatile molecules (e.g., 2-methylthiazole) via adsorption.
-
PDMS: Acts as the binder and facilitates initial partitioning.
-
Strategic Method Development
Thermodynamic Control: The "Salting Out" Effect
Thiazoles possess moderate water solubility due to the nitrogen lone pair. To maximize the partition coefficient (
-
Action: Saturate the aqueous phase with NaCl (~30% w/v).
-
Result: Hydration shells form tightly around
and ions, reducing the free water available to solvate the thiazoles. This increases the activity coefficient of the organic analytes, driving them into the headspace.
Kinetic Control: Temperature & Agitation
-
Temperature: Thiazoles are thermally sensitive.[1] While higher temperatures increase headspace concentration, they decrease the fiber partition coefficient (exothermic adsorption).
-
Optimal Range:40°C – 50°C . (Above 60°C risks artifact formation in food matrices).
-
-
Agitation: Essential to reduce the "depletion zone" boundary layer around the fiber in the headspace.
Detailed Experimental Protocol
Materials & Reagents[2]
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS (StableFlex 2 cm assembly recommended for sensitivity).
-
Vials: 20 mL precision headspace vials with magnetic screw caps and PTFE/Silicone septa.
-
Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove organic impurities.
-
Internal Standard (ISTD): 2-Methyl-3-heptanone or isotopically labeled Thiazole-d4 (if available).
Step-by-Step Workflow
Step 1: Sample Preparation[2]
-
Weighing: Accurately weigh 2.5 g of NaCl into a 20 mL headspace vial.
-
Sample Addition: Add 8.0 mL of liquid sample (or 2g solid sample + 6mL ultra-pure water).
-
Note: The 8 mL volume ensures a phase ratio (
) that optimizes sensitivity without risking fiber immersion during agitation.
-
-
ISTD Spike: Add 5 µL of Internal Standard solution (10 ppm in methanol).
-
Sealing: Immediately cap and vortex for 30 seconds to dissolve salt.
Step 2: Incubation & Extraction (Automated/Manual)[3]
-
Pre-Incubation: Equilibrate vial at 45°C for 15 minutes with agitation (250-500 rpm). This establishes the initial headspace equilibrium.
-
Fiber Exposure: Pierce septum and expose the DVB/CAR/PDMS fiber to the headspace (depth: 20-30 mm).
-
Extraction: Maintain 45°C for 40 minutes with continuous agitation.
-
Critical: Do not splash liquid onto the fiber.
-
Step 3: Desorption & GC-MS Analysis
-
Desorption: Insert fiber into GC inlet.[2]
-
Inlet Temp: 250°C.
-
Mode: Splitless for 3 minutes (purge flow on after 3 min).
-
Liner: 0.75 mm ID SPME liner (minimizes peak broadening).
-
-
Fiber Bake-out: Post-run, keep fiber in inlet (or separate conditioning station) at 260°C for 2 minutes to prevent carryover.
Instrumental Parameters (Agilent 8890/7000D type setup)
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low polarity separates alkyl thiazoles well. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard efficiency. |
| Oven Program | 40°C (3 min) | Slow ramp captures early eluting volatile thiazoles. |
| Transfer Line | 280°C | Prevents condensation of heavier benzothiazoles. |
| MS Source | 230°C (EI Mode, 70eV) | Standard ionization. |
| Acquisition | SIM/Scan Mode | SIM for quantitation (see Table 2), Scan for ID. |
Data Visualization & Logic
Workflow Logic
The following diagram illustrates the critical decision points and physical pathways in the SPME process.
Figure 1: Operational workflow for HS-SPME of thiazoles, emphasizing the critical matrix modification step.
Optimization Decision Tree
Use this logic to troubleshoot sensitivity issues.
Figure 2: Decision tree for troubleshooting sensitivity based on analyte molecular weight.
Quantitative Target List (SIM Parameters)
For high-sensitivity quantitation, operate the MS in Selected Ion Monitoring (SIM) mode.
| Analyte | CAS No.[3] | Quant Ion ( | Qualifier Ions ( | Retention Characteristic |
| Thiazole | 288-47-1 | 85 | 58, 45 | Highly Volatile / Early Eluting |
| 2-Methylthiazole | 3581-87-1 | 99 | 58, 71 | Nutty / Green aroma |
| 2,4-Dimethylthiazole | 541-58-2 | 113 | 71, 112 | Roasted meat aroma |
| Benzothiazole | 95-16-9 | 135 | 108, 69 | Semi-volatile / Rubber-like |
| 2-Acetylthiazole | 24295-03-2 | 127 | 43, 58 | Popcorn / Roasted |
References
-
Sigma-Aldrich (Merck). "SPME Fiber Selection Guide." Sigma-Aldrich Technical Bulletins. Accessed October 2023. Link
-
Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). "Applications of solid-phase microextraction in food analysis." Journal of Chromatography A, 880(1-2), 35-62. Link
- Vichi, S., et al. (2006). "Solid-phase microextraction in the analysis of virgin olive oil volatile fraction: Modifications induced by equilibration time and temperature.
-
Shirey, R. E. (2012). "Optimization of SPME Fiber Coatings for Flavor Analysis." Reporter US, 30.1. Link
-
Yang, C., et al. (2019). "Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine." Food Science and Technology, 39. Link
-
Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Chemical Industry Press.[3]
Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for all chemicals used.
Sources
Derivatization of 5-Methyl-2-propylthiazole for enhanced detection.
Strategies for Trace Analysis via N-Quaternization (LC-MS/MS) and HS-SPME (GC-MS)
Strategic Overview
5-Methyl-2-propylthiazole is a potent flavor compound characterized by "ferny," "nutty," and "roasted" notes, with a sensory detection threshold in the low parts-per-billion (ppb) range. In complex matrices (foodstuffs, biological fluids), direct detection is often compromised by:
-
High Volatility: Leading to loss during standard liquid extraction.
-
Matrix Masking: Co-eluting non-polar interferences in GC.
-
Poor Ionization Efficiency: In LC-ESI-MS, the neutral thiazole ring exhibits weak proton affinity compared to primary amines, resulting in low sensitivity.
To overcome these limitations, this guide details two distinct "derivatization" workflows:
-
Chemical Derivatization (Method A): N-Methylation (Quaternization) to create a permanently charged cation, enhancing LC-ESI-MS sensitivity by 10-100x.
-
Physical Derivatization (Method B): Headspace Solid-Phase Microextraction (HS-SPME) using ternary fiber coatings to selectively concentrate the analyte from the matrix for GC-MS.
Method A: Chemical Derivatization for LC-MS/MS
Principle: N-Quaternization The nitrogen atom in the thiazole ring possesses a lone pair of electrons, acting as a weak nucleophile. By reacting with an alkyl halide (Methyl Iodide), we convert the neutral thiazole into a quaternary ammonium salt . This introduces a permanent positive charge, independent of mobile phase pH, drastically increasing Electrospray Ionization (ESI) efficiency in positive mode.
Reaction Mechanism
The reaction proceeds via an SN2 mechanism where the thiazole nitrogen attacks the methyl group of the iodide, displacing the iodide ion.
Figure 1: Reaction scheme for the conversion of neutral thiazole to its N-methyl cation.
Experimental Protocol
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Methyl Iodide (MeI) – Warning: Neurotoxin/Carcinogen. Handle in fume hood.
-
Formic Acid (0.1% in water) for quenching.
Step-by-Step Procedure:
-
Preparation: Dissolve the sample extract (containing thiazole) in 200 µL of Acetonitrile.
-
Reagent Addition: Add 50 µL of Methyl Iodide (Excess molar ratio > 10:1 is recommended to drive kinetics).
-
Incubation: Seal the reaction vial tightly. Heat at 60°C for 60 minutes in a heating block.
-
Note: Thiazoles are less reactive than pyridines; heat is essential to overcome the activation energy.
-
-
Evaporation: Evaporate the solvent and excess MeI under a gentle stream of Nitrogen at 40°C to dryness.
-
Critical: Complete removal of MeI is necessary to prevent source contamination or methylation of the LC system.
-
-
Reconstitution: Reconstitute the residue in 200 µL of 50:50 Water:Methanol (0.1% Formic Acid).
-
Analysis: Inject into LC-MS/MS. Monitor the cation mass [M+CH3]⁺.
Validation Check:
-
Target Mass Shift: The parent ion will shift from m/z 141 (protonated) to m/z 156 (methylated cation).
-
Retention Time: The charged derivative will elute earlier on Reverse Phase (C18) columns due to increased polarity.
Method B: Physical Derivatization (HS-SPME) for GC-MS
Principle: Equilibrium Pre-concentration For volatile flavor analysis, chemical modification can sometimes alter the odor profile or introduce artifacts. HS-SPME acts as a "physical derivatization" by selectively binding the analyte to a polymer coating, effectively "derivatizing" the fiber surface with the analyte for solvent-free transfer.
Fiber Selection
Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.
-
Reasoning: The ternary coating covers a wide polarity and molecular weight range. The Carboxen layer is critical for trapping small, volatile heterocycles like 5-methyl-2-propylthiazole.
Workflow Diagram
Figure 2: Optimized HS-SPME workflow for volatile thiazole extraction.
Experimental Protocol
-
Sample Loading: Place 2.0 g of sample (homogenized) into a 20 mL headspace vial.
-
Matrix Modification: Add 30% (w/v) NaCl.
-
Mechanism:[1] "Salting out" decreases the solubility of organic compounds in the aqueous phase, driving the thiazole into the headspace.
-
-
Equilibration: Agitate at 500 rpm at 40°C for 15 minutes.
-
Note: Do not exceed 60°C; higher temps may release matrix water vapor that competes for active sites on the CAR/DVB fiber.
-
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes .
-
Desorption: Insert fiber into GC inlet at 250°C for 3 minutes in splitless mode.
Comparative Performance Data
The following table summarizes the expected performance metrics when comparing direct injection techniques versus the enhanced protocols described above.
| Parameter | Direct Liquid Injection (LC-MS) | Method A: N-Methylation (LC-MS) | Direct Headspace (GC-MS) | Method B: HS-SPME (GC-MS) |
| LOD | ~50 ng/mL | ~0.5 ng/mL | ~100 ng/mL | ~1-5 ng/mL |
| Selectivity | Low (Isobaric interferences) | High (Specific cation mass) | Medium | High (Fiber specificity) |
| Matrix Effect | High (Ion suppression) | Reduced (Elution shift) | Low | Very Low |
| Primary Use | High-conc. standards | Trace biologicals/residues | High-conc. volatiles | Trace flavor profiling |
References
-
Evaluation of SPME Fibers for Volatiles: Yang, C., et al. (2013).[2] Comparison of four solid phase microextraction fibers for the analysis of volatile organic compounds in biological samples. Journal of Chromatography B.
-
Quaternization for MS Sensitivity: Higashi, T., & Ogawa, S. (2016). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids and heterocycles. Journal of Steroid Biochemistry and Molecular Biology.[3]
-
Thiazole Flavor Chemistry: The Good Scents Company. (2023).[1][4][5][6] 5-Methyl-2-propylthiazole Properties and Thresholds.
-
SPME Optimization for Thiazoles: Unicam. (2024). HS-SPME-GC-MS analytical method for meat spoilage markers (including thiazoles).
-
General Derivatization of Nitrogenous Heterocycles: Li, F., et al. (2013). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds.[4][7] Journal of Chromatography A.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Introduction: The Convergence of Flavor Chemistry and Therapeutics
Topic: Role of 5-Methyl-2-propylthiazole in Maillard Reaction Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
5-Methyl-2-propylthiazole (CAS: 4256-95-3) is a potent sulfur-containing heterocycle formed during the thermal processing of foods via the Maillard reaction. Unlike simple alkylthiazoles which often exhibit singular "nutty" or "green" notes, this specific trisubstituted derivative possesses a complex sensory profile described as roasted, nutty, and meaty, with distinct green/vegetable undertones .
In the context of drug development, this compound has emerged as a critical "bridging agent" for flavor masking. Its unique ability to harmonize the bitter, metallic off-notes of Active Pharmaceutical Ingredients (APIs) with palatable flavor systems (such as chocolate or coffee) makes it a high-value target for formulation scientists.
This guide provides a comprehensive technical workflow for synthesizing, analyzing, and applying 5-Methyl-2-propylthiazole in both food chemistry models and pharmaceutical formulations.
Mechanism of Formation: The Maillard-Strecker Pathway
The formation of 5-Methyl-2-propylthiazole is not a random thermal event but the result of a specific convergence between carbohydrate degradation products and amino acid metabolites.
Mechanistic Insight
The synthesis requires three core precursors:
-
Methylglyoxal (2-Oxopropanal): A dicarbonyl backbone derived from the retro-aldol degradation of reducing sugars (Glucose/Fructose).
-
Butanal: An aldehyde generated via the Strecker degradation of Norvaline or, more commonly in food systems, the lipid oxidation of unsaturated fatty acids.
-
Hydrogen Sulfide (
) & Ammonia ( ): Released from the thermal breakdown of sulfur-containing amino acids (Cysteine/Cystine).
Pathway Visualization
The following diagram illustrates the multi-step condensation pathway leading to the formation of the thiazole ring.
Caption: Figure 1. Biogenic formation pathway of 5-Methyl-2-propylthiazole via interaction of sugar-derived dicarbonyls and Strecker aldehydes.
Application Note: Pharmaceutical Flavor Masking
Challenge: Many APIs (e.g., antibiotics, antihistamines) possess intrinsic bitter or metallic tastes that result in poor patient compliance, particularly in pediatric populations. Solution: 5-Methyl-2-propylthiazole acts as a "phantom aroma" —it does not just cover the taste but alters the perception of the bitter signal.
Mechanism of Action
-
Cross-Modality Suppression: The "roasted/fatty" olfactory signal of the thiazole competes with the gustatory "bitter" signal in the brain's orbitofrontal cortex, effectively dampening the perception of bitterness.
-
Green Note Bridging: Many plant-derived alkaloids have "green" or "earthy" off-notes. The propyl chain of the thiazole aligns with these notes, while the methyl-thiazole core introduces a "brown" (roasted) character, seamlessly bridging the gap between the drug's off-note and a target flavor like Hazelnut or Chocolate.
Formulation Strategy Table
| API Class | Off-Note Characteristic | Recommended Flavor System | Role of 5-Methyl-2-propylthiazole |
| Macrolides (e.g., Azithromycin) | Intense Metallic/Bitter | Chocolate / Mocha | Adds "roasted" depth; masks metallic aftertaste. |
| Antihistamines (e.g., Cetirizine) | Chemical / Astringent | Vanilla / Caramel | Provides "fatty/creamy" mouthfeel illusion. |
| NSAIDs (e.g., Ibuprofen) | Burning / Throat Catch | Nutty / Praline | Bridges the "burn" into a "roasted nut" sensation. |
Protocol: Bench-Scale Generation in Model Systems
This protocol describes the controlled generation of 5-Methyl-2-propylthiazole for analytical standard creation or sensory threshold testing.
Safety: Work in a fume hood. Thiazoles are potent odorants; containment is critical.
Reagents:
-
Precursor A: Methylglyoxal (40% aq. solution) - 50 mM
-
Precursor B: Butanal (99%) - 50 mM
-
Sulfur Source: Ammonium Sulfide (20% aq. solution) - 100 mM
-
Solvent: Propylene Glycol (PG) or Phosphate Buffer (0.1 M, pH 7.0)
Step-by-Step Methodology:
-
Preparation: In a 20 mL headspace vial, dissolve Methylglyoxal (0.18 g) and Butanal (0.18 g) in 10 mL of Phosphate Buffer (pH 7.0).
-
Initiation: Add Ammonium Sulfide solution (0.34 mL) to the mixture. Note: Immediate yellowing indicates imine formation.
-
Thermal Processing: Seal the vial with a PTFE-lined crimp cap. Incubate in a heating block at 120°C for 60 minutes .
-
Why 120°C? This temperature maximizes thiazole yield while minimizing carbonization (burnt notes).
-
-
Quenching: Immediately cool the vial in an ice bath to 4°C to halt the reaction.
-
Extraction (Optional): For isolation, extract the liquid with Dichloromethane (3 x 5 mL), dry over anhydrous
, and concentrate under nitrogen.
Protocol: Analytical Detection via SPME-GC-MS
Detection of trace thiazoles requires high sensitivity due to their low odor thresholds (ppb range).
Instrument Setup
-
GC System: Agilent 7890B or equivalent.
-
Detector: Mass Spectrometer (Single Quad or TOF).
-
Column: DB-WAX (Polar) or ZB-5MS (Non-polar). Recommendation: DB-WAX provides better separation of thiazole isomers.
SPME Extraction Parameters
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) - Gray Hub.
-
Incubation: 10 mins at 60°C (agitation 250 rpm).
-
Extraction: 30 mins headspace exposure at 60°C.
-
Desorption: 3 mins at 250°C (Splitless mode).
GC-MS Method Parameters
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 5°C/min to 200°C.
-
Ramp 20°C/min to 240°C (hold 5 min).
-
-
MS Source: EI mode (70 eV), Source Temp 230°C.
-
SIM Mode (Quantification): Monitor ions m/z 169 (Molecular Ion) , m/z 127 , and m/z 58 .
Analytical Workflow Diagram
Caption: Figure 2. Optimized analytical workflow for trace detection of 5-Methyl-2-propylthiazole.
Reference Data
Table 1: Physicochemical & Sensory Properties
| Property | Value/Description |
| IUPAC Name | 5-Methyl-2-propyl-1,3-thiazole |
| CAS Number | 4256-95-3 |
| Molecular Weight | 141.23 g/mol |
| Odor Threshold | ~2 ppb (in water) |
| Odor Descriptors | Roasted, Nutty, Meaty, Green Vegetable, Fatty |
| LogP (Predicted) | ~2.5 (Moderate Lipophilicity) |
Table 2: Retention Indices (RI)
| Column Type | Retention Index (RI) | Reference Standard |
| DB-5 (Non-Polar) | 1150 - 1170 | Alkane Series ( |
| DB-WAX (Polar) | 1420 - 1450 | Alkane Series ( |
References
-
Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry. Link
-
El-Nemr, S. E., et al. (2025).[1][2] Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. Journal of Chemistry. Link
-
Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry. Link
-
Menon, R. (2018). Pharmaceutical Taste-Masking Technologies. Drug Development & Delivery. Link
-
PubChem Database. Compound Summary: Thiazole Derivatives. National Library of Medicine. Link
Sources
Troubleshooting & Optimization
Navigating the Chromatographic Maze: A Troubleshooting Guide to Resolving Co-eluting Thiazole Peaks
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for resolving the common yet challenging issue of co-eluting peaks in the chromatography of thiazoles. Thiazole-containing heterocycles are pivotal pharmacophores in drug discovery and development, with applications ranging from anticancer to anti-inflammatory therapies.[1] However, their structural similarities often lead to co-elution, a phenomenon where two or more compounds elute from the chromatographic column at the same time, complicating their identification and quantification.[2]
This guide, structured in a practical question-and-answer format, is designed to provide you, our fellow scientists, with actionable troubleshooting strategies and a deeper understanding of the underlying chromatographic principles.
Frequently Asked Questions & Troubleshooting Guides
My thiazole peaks are completely co-eluting. Where do I start?
When faced with complete co-elution, a systematic approach to method development is crucial. The goal is to alter the selectivity of your chromatographic system, which is most readily influenced by the mobile phase and the stationary phase.[3]
Initial Steps:
-
Confirm Co-elution: First, ensure you are dealing with co-elution and not a distorted peak from a single compound. If you are using a diode array detector (DAD) or a mass spectrometer (MS), examine the spectra across the peak.[2] If the spectra are not identical, co-elution is likely.[2]
-
Evaluate Retention Factor (k'): If your peaks are eluting very early (low k'), they are passing through the column with little interaction with the stationary phase.[2] To increase retention and provide a better opportunity for separation, you need to weaken your mobile phase.[2] In reversed-phase HPLC, this means decreasing the percentage of the organic solvent.[2][4]
Workflow for Initial Troubleshooting
Caption: Initial troubleshooting workflow for co-eluting thiazole peaks.
Q: I've adjusted my mobile phase strength, but the peaks are still not resolved. What's the next step in mobile phase optimization?
A: If adjusting the solvent strength (the ratio of organic to aqueous phase) is insufficient, the next logical step is to alter the mobile phase composition to influence the selectivity of the separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, is a powerful tool. These solvents have different properties and can alter the elution order of your compounds.[5]
-
Modify the pH of the Aqueous Phase: The retention of thiazoles can be sensitive to pH, especially if they possess ionizable functional groups.[5][6] Acidifying the mobile phase, for instance with 0.1% formic acid or phosphoric acid, is a common practice to ensure consistent ionization state, good peak shape, and reproducible retention times.[5][7][8] It's crucial to operate at a pH at least 1.5 to 2 units away from the pKa of your analytes to avoid retention time drift.[9]
-
Introduce a Different Buffer or Additive: The choice of buffer can also impact selectivity. For basic or amphoteric thiazoles, using a buffer like phosphate with an additive such as potassium hexafluorophosphate can be effective.[9]
Table 1: Effect of Mobile Phase Modifier on Selectivity
| Organic Modifier | Typical Elution Characteristics | Considerations |
| Acetonitrile | Generally provides good peak shape and lower viscosity. | May have different selectivity compared to methanol. |
| Methanol | Can offer alternative selectivity due to its protic nature.[10] | Higher viscosity can lead to higher backpressure. |
Q: Mobile phase optimization isn't giving me the baseline separation I need. Should I consider changing my column?
A: Absolutely. If extensive mobile phase optimization fails to resolve your co-eluting thiazole peaks, changing the stationary phase is the most effective next step to achieve a significant change in selectivity.[4]
Exploring Alternative Stationary Phases:
-
Different Reversed-Phase Chemistries: If you are using a standard C18 column, consider switching to a different bonded phase. Phenyl-hexyl or cyano (CN) phases can offer different retention mechanisms and alter the elution order.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar thiazole derivatives that are poorly retained on reversed-phase columns, HILIC is an excellent alternative.[11][12][13] HILIC utilizes a polar stationary phase (like bare silica or a bonded polar phase) with a highly organic mobile phase, creating a water-rich layer on the stationary phase surface that facilitates the separation of polar compounds.[11][14]
-
Mixed-Mode Chromatography: This powerful technique utilizes stationary phases with both hydrophobic and ion-exchange properties, offering multiple modes of interaction.[15][16][17][18] This dual mechanism can provide unique selectivity and is particularly useful for separating complex mixtures of compounds with varying properties.[15][18][19] By adjusting mobile phase parameters like pH and ionic strength, you can modulate the contributions of both reversed-phase and ion-exchange interactions.[17]
Workflow for Stationary Phase Selection
Caption: Decision tree for selecting an alternative stationary phase.
Q: I'm working with chiral thiazole derivatives that are co-eluting. What are my options?
A: For the separation of enantiomers, a chiral stationary phase (CSP) is essential. Several types of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being widely used for the separation of chiral azole compounds.[20][21][22]
Key Considerations for Chiral Separations:
-
Column Screening: It is often necessary to screen a variety of chiral columns to find one that provides adequate enantioseparation for your specific thiazole derivatives.[21]
-
Mobile Phase Mode: Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes.[22] The choice of mobile phase can significantly impact the resolution.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.[23][24] It uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol.[24]
Q: Can I improve resolution without changing my column or mobile phase composition?
A: Yes, in some cases, you can improve resolution by adjusting other chromatographic parameters that influence the efficiency of your separation.
-
Decrease the Flow Rate: A lower flow rate generally leads to better resolution, although it will increase the analysis time.[5]
-
Adjust the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn can alter selectivity and resolution.[25]
-
Use a Column with Smaller Particles or a Core-Shell Column: These columns provide higher efficiency (a greater number of theoretical plates), resulting in sharper peaks and improved resolution of closely eluting compounds.[4][5]
Table 2: Impact of Chromatographic Parameters on Resolution
| Parameter | Adjustment | Expected Outcome |
| Flow Rate | Decrease | Improved resolution, longer analysis time |
| Temperature | Increase or Decrease | May alter selectivity and resolution |
| Particle Size | Decrease (or use core-shell) | Increased efficiency, sharper peaks, better resolution |
Advanced Troubleshooting: When Standard Approaches Aren't Enough
Q: I'm still struggling with a particularly stubborn pair of co-eluting thiazoles. Are there any other techniques I can try?
A: For exceptionally challenging separations, you may need to consider more advanced chromatographic techniques.
-
Two-Dimensional Liquid Chromatography (2D-LC): This technique involves using two different chromatographic systems in tandem.[19] The effluent from the first column is selectively transferred to a second, orthogonal column (e.g., reversed-phase followed by HILIC or mixed-mode), providing a significant increase in peak capacity and resolving power.
-
Supercritical Fluid Chromatography (SFC): As mentioned for chiral separations, SFC can also be highly effective for achiral analysis.[24] Its use of a supercritical fluid mobile phase offers unique selectivity and can often resolve compounds that are difficult to separate by HPLC.[26][27][28][29]
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a step-by-step approach to optimizing the mobile phase to resolve co-eluting thiazole peaks.
-
Initial Scouting Gradient:
-
Column: Standard C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at a suitable wavelength for your thiazoles (e.g., 272 nm).[8]
-
-
Gradient Optimization:
-
Based on the scouting run, create a shallower gradient around the elution time of the co-eluting peaks. For example, if the peaks elute at 40% B, try a gradient of 30% to 50% B over 20 minutes.
-
-
Organic Modifier Screening:
-
Replace Acetonitrile with Methanol as Mobile Phase B and repeat the optimized gradient. Compare the chromatograms for changes in selectivity and resolution.
-
-
pH Adjustment:
-
If peak shape is poor or resolution is still inadequate, prepare Mobile Phase A with 0.1% Phosphoric Acid and re-evaluate the separation.
-
References
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). Scientific Reports. [Link]
-
Separation of Thiazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]
-
2-Amino-5-methylthiazole. HELIX Chromatography. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). National Center for Biotechnology Information. [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. [Link]
-
Chiral separation of some triazole pesticides by supercritical fluid chromatography. (2004). PubMed. [Link]
-
Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. (2025). ResearchGate. [Link]
-
Separation of Model Compounds in Reversed-Phase and Mixed-Mode. SIELC Technologies. [Link]
-
Examples of separation of the enantiomers of the Figure 1 chiral azoles... ResearchGate. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020). Chromatography Online. [Link]
-
Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. [Link]
-
Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024). Techno-Path. [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi. [Link]
-
Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). National Center for Biotechnology Information. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials. [Link]
-
Enantiomer separation of triazole fungicides by high-performance liquid chromatography. (2009). PubMed. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021). Scilit. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
-
Advanced Analysis with Supercritical Fluids Chromatography. Shimadzu. [Link]
-
Mixed-Mode Chromatography—A Review. (2025). LCGC International. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci. [Link]
-
HILIC – Knowledge and References. Taylor & Francis. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. [Link]
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). ResearchGate. [Link]
-
Supercritical fluid chromatography-mass spectrometry for chemical analysis. (2008). PubMed. [Link]
-
Methods to separate co-eluting peaks. (2020). Chromatography Forum. [Link]
-
Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. (2024). LCGC International. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021). National Center for Biotechnology Information. [Link]
-
Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (2022). Molecules. [Link]
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- 29. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Extraction Parameters for 5-Methyl-2-propylthiazole
Welcome to the technical support guide for the extraction and optimization of 5-Methyl-2-propylthiazole. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your extraction workflows effectively.
Section 1: Foundational FAQs - First Principles of Extraction
This section addresses the fundamental questions that form the basis of a robust extraction strategy for 5-Methyl-2-propylthiazole.
Q1: What is the most critical first step when developing an extraction protocol for 5-Methyl-2-propylthiazole?
A1: The most critical initial step is the selection of an appropriate extraction solvent. This choice has a decisive influence on the extraction efficiency.[1] 5-Methyl-2-propylthiazole is a moderately polar heterocyclic compound. Your solvent choice should be guided by the principle of "like dissolves like." You must select a solvent that has a strong affinity for the target analyte while minimizing the co-extraction of interfering matrix components. A preliminary screening of solvents with varying polarities is highly recommended.
Q2: How does pH influence the extraction of a basic compound like 5-Methyl-2-propylthiazole?
A2: The thiazole ring contains a nitrogen atom, which imparts basic properties. This is a key handle for optimizing extraction, particularly in liquid-liquid extraction (LLE).
-
In Acidic Conditions (Low pH): The nitrogen atom on the thiazole ring will be protonated, forming a salt. This salt is highly polar and will preferentially partition into the aqueous phase.
-
In Basic Conditions (High pH): The thiazole will be in its neutral, free-base form. This form is less polar and will readily partition into an appropriate organic solvent.
This pH-dependent solubility allows for a powerful purification technique called back-extraction . You can perform an initial extraction into an organic solvent, then wash the organic layer with an acidic aqueous solution to pull the target compound into the water, leaving non-basic impurities behind. Subsequently, increasing the pH of the aqueous layer and re-extracting with an organic solvent can yield a much purer product.[2]
Q3: What are the pros and cons of using heat during the extraction process?
A3: Temperature is a critical parameter that must be carefully controlled.[1]
-
Pros: Increasing the temperature generally enhances the solubility of the analyte and increases the diffusion rate, which can improve extraction efficiency and reduce extraction time.[3]
-
Cons: 5-Methyl-2-propylthiazole, like many heterocyclic compounds, can be susceptible to degradation at elevated temperatures.[4] Overheating can lead to oxidation or other side reactions, reducing your final yield and complicating purification. Therefore, a thermal stability study is recommended. If heat is applied, it should be the minimum necessary to achieve the desired efficiency, and the duration should be limited.[5]
Q4: Which extraction method is most suitable: Liquid-Liquid Extraction (LLE), Soxhlet, or Ultrasound-Assisted Extraction (UAE)?
A4: The optimal method depends on your sample matrix, scale, and available equipment.
-
Liquid-Liquid Extraction (LLE): Ideal for liquid samples or pre-dissolved solids. It is simple, scalable, and allows for easy manipulation of pH for purification.[2] However, it can be labor-intensive and may lead to emulsion formation.
-
Soxhlet Extraction: A classic and exhaustive method for solid samples. It ensures high extraction efficiency due to the continuous cycling of fresh, hot solvent.[6] The primary drawback is the prolonged exposure to heat, which can degrade thermally sensitive compounds.[7]
-
Ultrasound-Assisted Extraction (UAE): A modern, efficient method that uses acoustic cavitation to disrupt cell walls and enhance mass transfer. It often results in higher yields in shorter times and at lower temperatures compared to traditional methods, making it suitable for thermolabile compounds.[8][9]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
| Problem/Observation | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low Extraction Yield | 1. Inappropriate solvent polarity. 2. Sub-optimal pH of the aqueous phase. 3. Insufficient extraction time or repetitions. 4. Analyte degradation during extraction.[1] | 1. Solvent Screening: Test a range of solvents (e.g., ethyl acetate, dichloromethane, MTBE).[10] 2. pH Adjustment: Ensure the aqueous phase is basic (pH > 8) to keep the thiazole in its neutral form for extraction into the organic layer.[11] 3. Increase Contact: Increase agitation time or perform multiple extractions (e.g., 3x with smaller solvent volumes is more effective than 1x with a large volume).[2] 4. Check Stability: Analyze a pre-extraction sample and the final extract via HPLC or GC-MS to look for degradation products.[4] Consider a lower extraction temperature.[5] |
| Stable Emulsion Formation | 1. Vigorous shaking/agitation. 2. Presence of endogenous surfactants or lipids in the sample matrix. | 1. Gentle Agitation: Gently swirl or invert the separatory funnel instead of shaking vigorously.[12] 2. Salting Out: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, promoting phase separation.[12] 3. Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.[12] 4. Filtration: Pass the mixture through a plug of glass wool or Celite to disrupt the emulsion.[2] |
| Discolored Final Extract | 1. Oxidative or photolytic degradation of the thiazole ring.[4] 2. Co-extraction of colored impurities from the sample matrix. | 1. Minimize Exposure: Work under an inert atmosphere (e.g., nitrogen or argon) and use amber glassware or wrap containers in foil to protect from light.[4] 2. Purification: Implement a back-extraction step (see Q2) or consider a post-extraction cleanup step like solid-phase extraction (SPE) or column chromatography. |
| Unexpected Peaks in HPLC/GC-MS | 1. Formation of degradation products. 2. Co-extracted impurities. 3. Contamination from solvents or glassware. | 1. Confirm Degradation: Compare the chromatogram to a known pure standard and a sample that has been intentionally stressed (e.g., heated, exposed to light).[4] 2. Improve Selectivity: Optimize the extraction solvent and pH. A more selective solvent may leave impurities behind.[13] 3. Run Blanks: Inject a solvent blank to rule out system contamination. Ensure all glassware is scrupulously clean. |
Section 3: Advanced Optimization & Analytical Quantification
Q5: How do I systematically optimize multiple extraction parameters simultaneously?
A5: For comprehensive optimization, a Design of Experiments (DoE) approach, such as a Box-Behnken or Central Composite Design, is highly recommended.[14] This statistical method allows you to efficiently study the effects of multiple variables (e.g., solvent ratio, temperature, time, pH) and their interactions on the extraction yield.[15] This is far more efficient than one-factor-at-a-time (OFAT) optimization.
Q6: What is a reliable analytical method to quantify the extraction yield and purity of 5-Methyl-2-propylthiazole?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.
-
HPLC-UV: A robust and widely available technique. A reverse-phase C18 column is a good starting point. The mobile phase would typically consist of a mixture of acetonitrile or methanol and a buffered aqueous solution (e.g., water with 0.1% formic acid).[16][17] Quantification is achieved by creating a calibration curve with pure standards.
-
GC-MS: Excellent for volatile and semi-volatile compounds. It provides both quantification and structural confirmation via mass spectra, which is useful for identifying impurities and degradation products.[18] A derivatization step is typically not required for this analyte.
A stability-indicating method is one that can separate the intact drug from its degradation products, which is crucial for accurate quantification and stability assessment.[4]
Section 4: Protocols & Workflows
Protocol 1: Standard Liquid-Liquid Extraction (LLE)
-
Sample Preparation: If the sample is solid, dissolve a known quantity in an appropriate aqueous acid (e.g., 1M HCl). If liquid, acidify to a pH of ~2.
-
Initial Wash (Optional): Transfer the acidic aqueous solution to a separatory funnel. Extract with a non-polar solvent (e.g., hexane) to remove non-polar impurities. Discard the organic layer.
-
pH Adjustment: Adjust the pH of the aqueous layer to ~9-10 by slowly adding a base (e.g., 1M NaOH). Ensure the solution is cool.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Gently invert the funnel 15-20 times, venting frequently.[12]
-
Phase Separation: Allow the layers to separate completely. Drain the organic layer. (Note: Halogenated solvents like dichloromethane will be the bottom layer).[2]
-
Repeat Extraction: Repeat the extraction (Step 4 & 5) two more times with fresh organic solvent to maximize recovery.
-
Drying & Concentration: Combine the organic extracts. Dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2] Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude extract.
Protocol 2: HPLC-UV Analysis for Quantification
-
Standard Preparation: Prepare a stock solution of pure 5-Methyl-2-propylthiazole in the mobile phase. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) via serial dilution.
-
Sample Preparation: Accurately weigh the dried extract and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 Acetonitrile:Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal absorbance (likely ~250-280 nm)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared sample. Quantify the concentration in the sample by interpolating its peak area from the calibration curve.[17]
Visual Workflows
Caption: Workflow for a standard Liquid-Liquid Extraction with a back-extraction purification step.
Caption: A decision tree for troubleshooting low extraction yield of 5-Methyl-2-propylthiazole.
References
- Extraction method. (n.d.).
- Optimization of extraction parameters. (n.d.). ResearchGate.
- Prosea Technology. (2024, February 3). What factors affect extraction efficiency?
-
Basavanakatti, S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry, 18(220). [Link]
- Optimization of Extraction Conditions for Secondary Biomolecules from various Plant Species. (n.d.). SciSpace.
- Improvement of Extraction Efficiency and Metabolites of Pollutants from Medium and Low Concentration Organic Polluted Soil. (2024, April 15). MDPI.
- Technical Support Center: 5-Propylthiazole Stability and Storage. (n.d.). Benchchem.
- An Overview of Techniques for Extracting Bioactive Components from Naturals Sources. (2024, April 23). Research Journal of Pharmacy and Technology.
- Mohammed, A. H. A.-K., & Al-Saddi, D. A. (n.d.). FACTORS AFFECTING THE EXTRACTION PROCESS. ResearchGate.
- Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. (2021, January 28). PMC.
- Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. (2025, March 24). PMC.
- The Effect of Different Extraction Methods on Extraction Yield, Physicochemical Properties, and Volatile Compounds from Field Muskmelon Seed Oil. (2022, February 28). MDPI.
- Reactive Extraction: A Review of Some Major Parameters. (2018, June 23). iosrjen.org.
- Tips for Troubleshooting Liquid–Liquid Extractions. (2020, November 12). LCGC International.
- Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2019, August 14). Journal of Pharmaceutical Research International.
- Optimization of ethanol extraction parameters for polyphenol content and antioxidant activity of Codonopsis pilosula root. (2024, August 10). International Journal of Food Science and Nutrition.
- Analytical Methods. (2010, January 15). RSC Publishing.
- Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. (2022, September 7). MDPI.
- Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. (2021, February 3). PMC.
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How to prevent sample degradation of thiazole compounds during storage.
Subject: Preventing Sample Degradation of Thiazole-Core Compounds
Executive Summary: The "Deceptive Stability" of Thiazoles
While the thiazole ring is aromatic and generally considered stable compared to its oxazole counterparts, it possesses specific vulnerabilities that frequently lead to "silent" degradation in storage. Unlike simple hydrolysis, thiazole degradation is often driven by photo-oxidative rearrangement and solvent-induced instability (particularly in DMSO).
This guide addresses the specific physicochemical behaviors of thiazole derivatives—such as 2-aminothiazoles and aryl-thiazoles—and provides actionable protocols to maintain sample integrity for drug discovery and biological screening.
The Science of Degradation: Why Your Sample Failed
To prevent degradation, one must understand the molecular mechanism. Thiazoles fail primarily through three pathways:
A. Photo-Oxidative Rearrangement (The "Singlet Oxygen" Trap)
Thiazoles, particularly those with aryl substituents (common in drug candidates), are potent sensitizers for singlet oxygen (
-
Mechanism: This forms an unstable endoperoxide intermediate.
-
Result: The ring rearranges or cleaves, often yielding nitriles or thio-esters. This is frequently observed as a sample turning from white/colorless to yellow [1].
B. The "DMSO Crash" & Hygroscopicity
Dimethyl sulfoxide (DMSO) is the standard solvent for screening, but it is chemically aggressive toward thiazoles in two ways:
-
Hygroscopicity: DMSO absorbs water from the atmosphere. Water accumulation catalyzes the hydrolysis of sensitive substituents (e.g., esters, amides) attached to the thiazole ring.
-
Direct Reactivity: Specific subclasses, such as 2-aminothiazoles , have been documented to degrade in DMSO solution even at -20°C, forming oxidative byproducts that trigger false positives in biological assays [2].
C. Nucleophilic Ring Opening
While the thiazole ring resists acid, it is vulnerable to alkaline hydrolysis . Strong bases attack the C2 position (the carbon between the sulfur and nitrogen), leading to ring opening and the formation of thiols [3].
Troubleshooting Guide: User FAQs
Q1: My thiazole compound was white powder, but after a month on the bench, it has turned yellow. Is it still usable?
Diagnosis: Likely Photo-Oxidation .
-
Technical Context: The yellowing is often due to the formation of N-oxides or sulfur-based degradation products caused by ambient light exposure (UV and visible blue light).
-
Immediate Action: Run an LC-MS. Look for a mass shift of +16 Da (Oxygen addition) or +32 Da.
-
Resolution: If degradation is >2%, discard the sample. For the fresh batch, strictly use amber vials and wrap in aluminum foil.
Q2: I dissolved my compound in DMSO, and it precipitated when I froze it. Upon thawing, it won't redissolve.
Diagnosis: Moisture-Induced Crystallization / Hydrate Formation .[1]
-
Technical Context: DMSO is highly hygroscopic. If the vial was opened in a humid room before freezing, the DMSO absorbed water. Upon freezing, water crystallizes separately or forms a hydrate with your compound that is thermodynamically more stable (and less soluble) than the amorphous solid.
-
Resolution: Do not heat aggressively to redissolve (this accelerates degradation). Add a small volume of anhydrous DMSO. For future storage, use Single-Use Aliquots to avoid repeated freeze-thaw cycles.
Q3: We are seeing "ghost peaks" in our LC-MS and inconsistent IC50 values for our 2-aminothiazole lead.
Diagnosis: Solution-State Instability .
-
Technical Context: 2-aminothiazoles are electron-rich and prone to spontaneous oxidation in solution. Old DMSO stocks (>1 month) often contain degradation products that interfere with kinase assays.
-
Resolution: 2-aminothiazoles should be stored as solids for as long as possible. DMSO stocks should be prepared fresh or stored at -80°C under argon, not -20°C.
Visualizing the Workflow
Figure 1: Storage Decision Matrix
Use this logic tree to determine the optimal storage format for your library.
Caption: Decision matrix for maximizing thiazole stability based on physical state and usage frequency.
Figure 2: The Photo-Oxidation Pathway
Understanding the mechanism of light-induced failure.
Caption: Mechanism of photo-oxidative degradation in aryl-thiazoles via singlet oxygen attack.[2]
Standard Operating Procedures (SOPs)
Protocol A: Long-Term Storage of Solid Thiazoles
Objective: Prevent hydrolysis and photo-oxidation.
-
Container: Use amber borosilicate glass vials with Teflon-lined caps.
-
Atmosphere: If the compound is valuable or to be stored >6 months, flush the vial headspace with Argon gas (heavier than air, displaces oxygen better than Nitrogen) before capping.
-
Sealing: Wrap the cap junction with Parafilm to prevent moisture ingress.
-
Temperature: Store at -20°C.
-
Thawing: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric water onto the cold powder.
Protocol B: Handling DMSO Stock Solutions
Objective: Mitigate solvent-induced degradation and precipitation.
-
Solvent Grade: Use only anhydrous, HPLC-grade DMSO (stored over molecular sieves).
-
Concentration: Prepare stocks at high concentration (e.g., 10 mM or 50 mM). Higher concentrations are generally more stable than dilute ones.
-
Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 20 µL or 50 µL) in amber microtubes.
-
Storage: Store aliquots at -80°C.
-
Note: -20°C is often insufficient for DMSO solutions of reactive thiazoles (like aminothiazoles) over long periods [2].
-
-
Usage: Thaw an aliquot once, use it, and discard the remainder. Never refreeze.
References
-
Wu, L., et al. (2007). "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR." Journal of Pharmaceutical and Biomedical Analysis, 44(2), 464-471.
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. (Context on aminothiazole instability/interference).
-
Metzger, J. V. (1979). "Thiazole and its derivatives." Chemistry of Heterocyclic Compounds, Vol 34. (Foundational text on alkaline hydrolysis susceptibility).
-
Ertl, P., et al. (2020). "Stability of Heterocyclic Rings in Drug Discovery." Journal of Medicinal Chemistry. (General reference for heterocycle oxidative vulnerability).
Sources
Technical Support Center: ESI-MS Analysis of 5-Methyl-2-propylthiazole
Welcome to the technical support center for the analysis of 5-Methyl-2-propylthiazole using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers and drug development professionals to diagnose and mitigate a common and critical challenge in LC-MS: ion suppression . My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts at the heart of the challenges you might face.
Q1: What is ion suppression and why should I be concerned about it?
A1: Ion suppression is a phenomenon in ESI-MS where the signal intensity of your target analyte (5-Methyl-2-propylthiazole) is reduced due to the presence of other co-eluting components from the sample matrix.[1][2] This is not a failure of the mass spectrometer to detect the ion; rather, it's a failure of the ion to be generated or to remain charged efficiently in the ESI source.[3] It is a major concern because it leads to poor sensitivity, inaccurate and irreproducible quantitative results, and can completely prevent the detection of an analyte that is actually present in the sample.[3][4]
Q2: Why is a small molecule like 5-Methyl-2-propylthiazole particularly susceptible to ion suppression?
A2: Several properties of 5-Methyl-2-propylthiazole and its typical analysis conditions contribute to its susceptibility:
-
Basicity: The thiazole ring contains a nitrogen atom that is readily protonated in the positive ion ESI mode. This basicity is essential for its ionization but also means it must compete for protons with other basic compounds in the sample matrix (e.g., endogenous metabolites, mobile phase additives).[1][3]
-
Matrix Complexity: It is often analyzed in complex biological matrices like plasma, serum, or urine, which are rich in suppressive agents like phospholipids, salts, and proteins.[5][6]
-
High-Throughput Methods: The drive for speed often leads to truncated chromatographic methods. This increases the likelihood that 5-Methyl-2-propylthiazole will co-elute with a "suppression zone" created by matrix components.[3]
Q3: What are the primary causes of ion suppression in the ESI source?
A3: Ion suppression is a multifaceted problem, but the primary mechanisms can be broken down into three categories:
-
Competition in the Droplet: In the ESI plume, your analyte and matrix components are present in charged droplets. They compete for access to the droplet's surface, where ion evaporation is thought to occur. If high concentrations of matrix components dominate the surface, the ionization of your analyte is inhibited.[1][3]
-
Alteration of Droplet Physical Properties: Non-volatile matrix components, such as salts and buffers (e.g., phosphates), increase the surface tension and viscosity of the ESI droplets.[1][3][7] This makes it harder for the solvent to evaporate, which is a critical step for concentrating the charge and releasing gas-phase analyte ions. In severe cases, the analyte can co-precipitate with these non-volatile materials, preventing its ionization entirely.[1]
-
Gas-Phase Reactions: After your analyte has successfully become a gas-phase ion, it can be neutralized before reaching the detector. This can happen if it collides with a gas-phase molecule of higher basicity (in positive mode) which "steals" its proton.[8][9]
Troubleshooting Guide: From Problem to Solution
This section is structured to address specific issues you may encounter during method development and analysis.
Q1: My analyte signal is strong in a pure (neat) solution but very low or absent when I analyze it in a biological matrix. What's happening?
A1: This is the classic sign of severe ion suppression. The components of your biological matrix are interfering with the ionization of 5-Methyl-2-propylthiazole. The most likely culprits in plasma or serum are phospholipids.[5]
Causality: Phospholipids are notorious for causing ion suppression. They are abundant in biological membranes and tend to elute in the broad middle portion of a typical reversed-phase chromatographic run, potentially co-eluting with your analyte and competing for charge.[5]
Workflow: Diagnosing and Mitigating Matrix-Induced Suppression
Caption: Workflow for diagnosing severe matrix effects.
Step-by-Step Protocol: Post-Column Infusion Experiment
A post-column infusion experiment is the definitive way to visualize when and where ion suppression occurs in your chromatographic run.
-
Setup:
-
Prepare a solution of 5-Methyl-2-propylthiazole in your mobile phase at a concentration that gives a stable, mid-level signal (e.g., 50-100 ng/mL).
-
Using a T-junction, infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min) into the eluent stream coming from your LC column, just before it enters the MS source.
-
-
Execution:
-
Begin infusing the analyte solution and acquire MS data in MRM or SIM mode for your analyte. You should see a stable, flat baseline signal.
-
Once the signal is stable, inject a blank, protein-precipitated matrix sample (e.g., plasma extract).
-
-
Interpretation:
-
Monitor the analyte signal throughout the chromatographic run. Any dips or valleys in the otherwise flat baseline correspond to retention times where matrix components are eluting and suppressing your analyte's signal.[3] This gives you a "map" of the suppression zones to avoid.
-
Q2: My results are inconsistent and my QC samples are failing, but I'm using a stable isotope-labeled internal standard (SIL-IS). Isn't that supposed to correct for ion suppression?
A2: While a SIL-IS is the gold standard for correcting ion suppression, it is not infallible.[10] This issue often arises from differential ion suppression , where the analyte and the SIL-IS, despite being chemically similar, experience different degrees of suppression.[11]
Causality: This can happen for two main reasons:
-
Chromatographic Separation: Even a slight difference in retention time (often seen due to the "isotope effect" where deuterated or ¹³C-labeled compounds can elute slightly earlier) can cause the analyte and SIL-IS to pass through the peak of a narrow, highly concentrated suppression zone at different times.[11]
-
Non-linear Suppression: If the concentration of the interfering species is extremely high, the suppression effect may not be linear across the concentration range of your analyte and internal standard, leading to a breakdown in proportionality.
Troubleshooting Steps for SIL-IS Failures:
-
Verify Co-elution: Overlay the chromatograms of your analyte and SIL-IS. They must co-elute perfectly. If they don't, your chromatography needs further optimization to improve peak shape and merge the retention times.
-
Improve Chromatographic Resolution: The best way to avoid differential suppression is to separate your analyte from the interfering matrix components entirely. Using a UPLC or UHPLC system with sub-2-µm particle columns can provide the necessary peak capacity to resolve analytes from suppression zones.
-
Optimize Sample Preparation: If chromatography alone isn't sufficient, you must remove the interfering components before analysis. This is the most robust solution. Protein precipitation is often insufficient.[12][13] Advance to a more selective technique.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Selectivity | Pros | Cons | Effectiveness vs. Phospholipids |
| Protein Precipitation (PPT) | Low | Fast, simple, inexpensive. | Least effective at removing matrix components; high risk of ion suppression.[12][13] | Poor |
| Liquid-Liquid Extraction (LLE) | Medium | More selective than PPT; can remove many interferences. | More labor-intensive; analyte recovery can be variable, especially for polar compounds.[6][13] | Moderate to Good |
| Solid-Phase Extraction (SPE) | High | Most effective at producing clean extracts; highly tunable.[12][14] | Requires method development; higher cost per sample. | Excellent |
For 5-Methyl-2-propylthiazole (a basic compound), a mixed-mode polymeric SPE sorbent (combining reversed-phase and strong cation exchange) is highly recommended. This provides orthogonal retention mechanisms to strongly retain the basic analyte while allowing for aggressive washing steps to remove neutral and acidic interferences like phospholipids.[13]
Q3: I've improved my sample preparation and chromatography, but my sensitivity is still lower than expected. How can I optimize the MS source itself?
A3: Optimizing ESI source parameters is a critical final step to maximize the signal for your specific analyte and mobile phase conditions. The goal is to promote efficient desolvation and ion transfer into the gas phase.[15][16]
Causality: Parameters like gas temperature, gas flow rates, and capillary voltage have a synergistic effect on the ESI process. For a somewhat volatile compound like 5-Methyl-2-propylthiazole, finding the right balance is key to avoid neutralizing the ion while ensuring complete desolvation.
Table 2: Recommended Starting ESI-MS Parameters
| Parameter | Recommended Starting Value | Rationale & Optimization Strategy |
| Polarity | Positive Ion Mode | The thiazole nitrogen is basic and will readily accept a proton. |
| Capillary Voltage | 3.0 - 4.0 kV | Adjust in small increments (±0.2 kV). Too low results in poor ionization; too high can cause instability or in-source fragmentation.[15] |
| Desolvation Gas Temp. | 300 - 450 °C | Increase to improve solvent evaporation. For a volatile analyte, be cautious of excessively high temperatures that could lead to thermal degradation or neutral loss.[15] |
| Desolvation Gas Flow | 8 - 12 L/min (N₂) | Higher flow aids in desolvation but can also reduce sensitivity by scattering ions. Optimize for the best signal-to-noise ratio. |
| Nebulizer Gas Pressure | 30 - 50 psi (N₂) | Controls the initial droplet size. Higher pressure creates finer droplets, which aids evaporation, but can suppress signal if too high.[15] |
| Mobile Phase Additive | 0.1% Formic Acid | Promotes protonation. Avoid non-volatile buffers (phosphates) and strong ion-pairing agents like TFA, which is a known signal suppressor.[3][4][17] |
Systematic Optimization Workflow
Caption: A systematic approach to ESI source parameter optimization.
References
-
Ion suppression (mass spectrometry) - Wikipedia. Wikipedia. [Link]
-
A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. J Bioequiv Availab. [Link]
-
Ion Suppression and ESI | Mass Spectrometry Facility. University of Waterloo. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
Ion Suppression and its Role in Secondary Electrospray Ionization. LCGC International. [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]
-
Ion Suppression in Mass Spectrometry. Ovid. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters Corporation. [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
Do you know ways to remove the ionic supresion? ResearchGate. [Link]
-
Sample Prep Tech Tip: What is the Matrix Effect. Phenomenex. [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. SciSpace. [Link]
-
Detection of Volatile Organic Compounds in Breath Using Thermal Desorption Electrospray Ionization-Ion Mobility-Mass Spectrometry. Loughborough University Research Repository. [Link]
-
Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry. [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. ResearchGate. [Link]
-
High-throughput UPLC-ESI/MSMS method for simultaneous measurement of the urinary metabolites of volatile organic compounds and tobacco alkaloids. PubMed. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Bioanalytical Sciences. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]
-
5-Ethyl-4-methyl-2-propylthiazole | C9H15NS | CID 588185. PubChem - NIH. [Link]
-
Ion suppression correction and normalization for non-targeted metabolomics. PMC - NIH. [Link]
-
Showing Compound 5-Ethyl-2-methyl-4-propylthiazole (FDB019765). FooDB. [Link]
-
Is it possible to analyze volatile organic compounds by HPLC/MS or ESI-LCMS)? ResearchGate. [Link]
-
Analysis of Volatile Organic Compounds. ES - IDAEA. [Link]
-
5-Ethyl-2-methyl-4-propylthiazole (CAS 4276-67-9). Scent.vn. [Link]
-
Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. SlideShare. [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. [Link]
-
LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu. [Link]
-
Analyzing Volatile Organic Compounds (VOCs) In the Environment. AZoM. [Link]
-
Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC - NIH. [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-Methyl-2-propylthiazole: GC-FID vs. RP-HPLC-UV
In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory requirement but the cornerstone of product quality and safety. This guide provides an in-depth, comparative analysis of two prevalent analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV), for the quantitative determination of 5-Methyl-2-propylthiazole. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to inform your choice of analytical methodology.
The Criticality of Method Validation for 5-Methyl-2-propylthiazole
5-Methyl-2-propylthiazole, a volatile organic compound, finds applications in various industries, including as a flavoring agent and a potential intermediate in pharmaceutical synthesis. Ensuring its purity and quantifying its presence in different matrices necessitates the use of accurately validated analytical methods. The validation process demonstrates that an analytical procedure is suitable for its intended purpose, a mandate from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4] This guide will navigate the validation of GC-FID and RP-HPLC-UV methods for this analyte, grounded in the principles outlined in the ICH Q2(R2) guidelines.[2][5][6][7]
Comparative Analysis of GC-FID and RP-HPLC-UV Methods
The choice between GC-FID and RP-HPLC-UV for the analysis of 5-Methyl-2-propylthiazole is influenced by the analyte's physicochemical properties and the specific requirements of the analysis, such as the sample matrix and desired sensitivity.
Gas Chromatography with Flame Ionization Detection (GC-FID): Given the volatility of 5-Methyl-2-propylthiazole, GC is a natural choice for its analysis. The FID detector offers high sensitivity to hydrocarbons and provides a linear response over a wide concentration range.
Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV): While less conventional for such a volatile compound, RP-HPLC can be a viable alternative, particularly when dealing with complex matrices or when the analyte is part of a formulation with non-volatile components. The thiazole ring in 5-Methyl-2-propylthiazole possesses a UV chromophore, allowing for its detection by a UV detector.
The following sections will delve into a detailed comparison of these two methods, supported by hypothetical, yet realistic, experimental data that a researcher might expect to generate during a validation study.
Experimental Design and Validation Parameters
A comprehensive validation study was designed to evaluate and compare the performance of a GC-FID and an RP-HPLC-UV method for the quantification of 5-Methyl-2-propylthiazole. The validation was conducted in accordance with ICH Q2(R2) guidelines, assessing the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[4][6][7][8]
Methodology
-
Instrumentation: Agilent 7890B GC system with a 7693A autosampler and FID detector.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (10:1).
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 200°C and held for 5 minutes.
-
Detector Temperature: 300°C.
-
Instrumentation: Waters Alliance e2695 Separation Module with a 2998 Photodiode Array (PDA) Detector.
-
Column: Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm.
Data Summary: A Head-to-Head Comparison
The following table summarizes the performance characteristics of the two validated methods.
| Validation Parameter | GC-FID Method | RP-HPLC-UV Method | Acceptance Criteria (based on ICH guidelines) |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | No interference from blank and placebo at the retention time of the analyte. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[6][8] |
| Linearity (r²) | 0.9995 | 0.9991 | r² ≥ 0.999 |
| Range | 1.0 - 15.0 µg/mL | 5.0 - 75.0 µg/mL | The range should cover the expected concentrations of the analyte in the samples.[4][7] |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 102.1% | 98.0% - 102.0% for drug substance assay. |
| Precision (Repeatability, %RSD) | 0.85% | 1.10% | RSD ≤ 2%[6] |
| Precision (Intermediate, %RSD) | 1.25% | 1.65% | RSD ≤ 2%[9] |
| Limit of Detection (LOD) | 0.3 µg/mL | 1.5 µg/mL | Typically S/N ratio of 3:1[9] |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 5.0 µg/mL | Typically S/N ratio of 10:1 |
In-Depth Analysis of Validation Parameters
Specificity
The specificity of an analytical method is its ability to measure the analyte of interest accurately and specifically in the presence of other components in the sample matrix.[6] For both the GC-FID and RP-HPLC-UV methods, specificity was confirmed by injecting a blank (diluent) and a placebo solution. The resulting chromatograms showed no interfering peaks at the retention time of 5-Methyl-2-propylthiazole, thus demonstrating the specificity of both methods.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
GC-FID: A six-point calibration curve was constructed from 1.0 µg/mL to 15.0 µg/mL. The coefficient of determination (r²) of 0.9995 indicates excellent linearity.
-
RP-HPLC-UV: A six-point calibration curve was established from 5.0 µg/mL to 75.0 µg/mL, with a resulting r² of 0.9991, also demonstrating strong linearity.
The GC-FID method demonstrated a lower quantifiable range, suggesting higher sensitivity.
Accuracy
Accuracy represents the closeness of the test results obtained by the method to the true value.[8] It was determined by performing recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration).
-
GC-FID: The mean recovery was found to be between 99.2% and 101.5%.
-
RP-HPLC-UV: The mean recovery ranged from 98.8% to 102.1%.
Both methods demonstrated a high degree of accuracy, well within the acceptable limits for pharmaceutical analysis.
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]
-
Repeatability (Intra-day precision): This was assessed by analyzing six replicate samples of the same concentration on the same day. The Relative Standard Deviation (%RSD) for the GC-FID method was 0.85%, and for the RP-HPLC-UV method, it was 1.10%.
-
Intermediate Precision (Inter-day precision): This was evaluated by analyzing the same sample on two different days by two different analysts. The %RSD for the GC-FID method was 1.25%, and for the RP-HPLC-UV method, it was 1.65%.
Both methods are precise, with the GC-FID method showing slightly better precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
GC-FID: The LOD and LOQ were determined to be 0.3 µg/mL and 1.0 µg/mL, respectively.
-
RP-HPLC-UV: The LOD and LOQ were found to be 1.5 µg/mL and 5.0 µg/mL, respectively.
The lower LOD and LOQ of the GC-FID method highlight its superior sensitivity for the analysis of 5-Methyl-2-propylthiazole.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process, from initial planning to the final assessment of the method's suitability.
Caption: A flowchart illustrating the phases of analytical method validation.
Conclusion and Recommendations
Both the GC-FID and RP-HPLC-UV methods have been successfully validated for the quantitative determination of 5-Methyl-2-propylthiazole, meeting the acceptance criteria set forth by ICH guidelines.
The GC-FID method is the recommended approach for the routine analysis of 5-Methyl-2-propylthiazole, particularly for purity testing and in matrices where volatility is not a hindrance. This recommendation is based on its superior sensitivity (lower LOD and LOQ), better precision, and its inherent suitability for analyzing volatile compounds.
The RP-HPLC-UV method serves as a reliable alternative, especially in scenarios where the sample matrix is not amenable to GC analysis, or when simultaneous analysis of non-volatile components is required. While less sensitive than the GC-FID method, its performance is well within acceptable limits for many quality control applications.
Ultimately, the choice of method should be guided by the specific analytical needs, the nature of the sample, and the available instrumentation. This guide provides the foundational data and rationale to make an informed decision, ensuring the generation of reliable and accurate analytical results in your research and development endeavors.
References
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]
-
Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
NATA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. BMC Chemistry, 18(1), 220. [Link]
-
American Pharmaceutical Review. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Snow, N. H. (2021). What Chromatograms Can Teach Us About Our Analytes. LCGC International, 34(1), 18-23. [Link]
-
IRE Journals. (n.d.). Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin. [Link]
-
SIELC. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. [Link]
-
Yousaf, H. (2020). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]
-
HELIX Chromatography. (n.d.). 2-Amino-5-methylthiazole. [Link]
-
LECO. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. [Link]
-
Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. [Link]
-
Nature. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]
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- 9. demarcheiso17025.com [demarcheiso17025.com]
5-Methyl-2-propylthiazole versus other alkylthiazoles in flavor profiles.
Comparative Guide: 5-Methyl-2-propylthiazole vs. Alkylthiazoles in Flavor Profiles
Executive Summary
5-Methyl-2-propylthiazole represents a distinct subclass of alkylthiazoles critical to the authenticity of savory, roasted, and meaty flavor profiles. Unlike its widely used counterparts—such as 2-isobutylthiazole (fresh tomato/green) or 2,4,5-trimethylthiazole (cocoa/nutty)—the 2-propyl derivatives are specifically associated with the deep, savory notes of roasted beef, chicken, and heated allium matrices.
This guide provides a technical comparison of 5-Methyl-2-propylthiazole against industry-standard alkylthiazoles, detailing sensory thresholds, formation mechanisms, and application performance.
Chemical & Sensory Profiling
The alkylthiazole class exhibits a profound Structure-Activity Relationship (SAR) where the length and branching of the alkyl chain at the C-2 position dictate the primary sensory character.
Comparative Sensory Data Table
| Compound | CAS No.[1][2][3][4][5] | FEMA | Primary Descriptors | Secondary Nuances | Odor Threshold (ppb in water) |
| 5-Methyl-2-propylthiazole * | Research | N/A | Roast Beef, Savory, Onion-skin | Meaty, fatty, slightly green | ~2–5 (Est.) |
| 2-Isobutylthiazole | 18640-74-9 | 3134 | Tomato Leaf, Green | Vine-like, metallic, fresh | 3.5 |
| 2,4,5-Trimethylthiazole | 13623-11-5 | 3325 | Nutty, Cocoa, Coffee | Musty, vegetative, brown | 400 |
| 2-Propylthiazole | 17626-75-4 | N/A | Green, Earthy, Vegetable | Raw potato, onion-like | ~10 |
| 2-Acetylthiazole | 24295-03-2 | 3328 | Roasted, Popcorn | Corn chip, nutty | 10 |
*Note: 5-Methyl-2-propylthiazole is often identified in the volatile fraction of roast beef and fried chicken alongside its isomer 4-ethyl-5-methyl-2-propylthiazole. While less common as an isolated raw material than FEMA 3134, it is a critical "authenticity marker" for thermal meat profiles.
Key Differentiator:
-
The "Green" to "Meaty" Shift: While 2-isobutylthiazole provides the fresh, enzymatic green note of raw produce (tomato leaf), 5-Methyl-2-propylthiazole bridges the gap to thermally processed savory notes. The addition of the 5-methyl group to the 2-propyl scaffold suppresses the sharp "raw vegetable" character, pushing the profile toward browned meat and roasted onion .
Formation Mechanism: The Maillard Pathway
Alkylthiazoles are formed via the Maillard Reaction , specifically through the interaction of sulfur-containing amino acids (Cysteine/Cystine) with reducing sugars or their breakdown products (dicarbonyls).
Formation of 5-Methyl-2-propylthiazole:
-
Strecker Degradation: Cysteine reacts with dicarbonyls to form Mercaptoacetaldehyde (or related intermediates).
-
Aldehyde Condensation: The intermediate reacts with Butanal (derived from lipid oxidation or amino acid degradation) to form the propyl side chain.
-
Cyclization & Oxidation: The structure cyclizes and dehydrates to form the final thiazole ring.
DOT Diagram: Maillard Formation Pathway
Caption: Pathway illustrating the thermal generation of 5-Methyl-2-propylthiazole via Cysteine degradation and Lipid-derived Aldehydes.
Experimental Protocol: Sensory Validation
To objectively compare these thiazoles, a Gas Chromatography-Olfactometry (GC-O) workflow combined with Aroma Extract Dilution Analysis (AEDA) is required. This ensures that the perceived flavor is attributed to the specific molecule and not a matrix artifact.
Protocol Steps:
-
Sample Preparation:
-
Prepare 1% solutions of 5-Methyl-2-propylthiazole, 2-Isobutylthiazole, and 2,4,5-Trimethylthiazole in ethanol.
-
Dilute further into a neutral matrix (water or deodorized vegetable oil) at 10 ppm for panel sniffing.
-
-
GC-O Analysis (Instrumental Validation):
-
Column: DB-WAX (polar) or DB-5 (non-polar) capillary column.
-
Detection: Simultaneous FID (Flame Ionization Detector) and ODP (Olfactory Detection Port).
-
Method: A trained sniffer records the start/stop time and intensity (0-3 scale) of odor events.
-
Calculation: Calculate Flavor Dilution (FD) factors to determine the relative potency of the propyl vs. isobutyl variants.
-
-
Sensory Panel Evaluation:
-
Panel: 8-10 trained judges.
-
Descriptors: Use a fixed lexicon: Green, Nutty, Meaty, Sulfury, Roasted, Vegetable.
-
Triangle Test: Determine if the panel can significantly distinguish 5-Methyl-2-propylthiazole from 2-Propylthiazole to confirm the "methyl effect."
-
DOT Diagram: Analytical Workflow
Caption: Dual-channel workflow for correlating chemical identity (MS) with sensory impact (Olfactometry).
Application Performance & Stability
-
Matrix Suitability:
-
Savory/Soups: 5-Methyl-2-propylthiazole is highly effective in beef bouillons and gravies at low ppb levels (5-50 ppb) to restore the "roasted" note lost during retorting.
-
Vegetarian/Vegan: It provides a "meaty" depth to plant-based meat analogs without using animal-derived precursors.
-
Snacks: Stable in extruded snacks; the thiazole ring is thermally robust compared to linear thiols.
-
-
Stability Profile:
-
pH: Stable across pH 4–8.
-
Heat: Resistant to high-temperature processing (baking/frying), unlike many aldehydes which degrade.
-
Oxidation: Moderate resistance; store under nitrogen to prevent ring oxidation.
-
References
-
FEMA Flavor Ingredient Library. (2023). Flavor and Extract Manufacturers Association. [Link] (Data for FEMA 3134, 3325, 3328).
-
The Good Scents Company. (2024).[6] 2-Isobutylthiazole and Alkylthiazole Profiles. [Link]
- Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. (Foundational text on Thiazoles in Roast Beef).
-
FooDB. (2024).[6] Compound: 4-ethyl-5-methyl-2-propylthiazole. [Link][7][8][9]
-
NIST Chemistry WebBook. (2024). Mass Spectra of Alkylthiazoles. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 4. 2-propionyl thiazole, 43039-98-1 [thegoodscentscompany.com]
- 5. FEMA Numbers : From 3501 to 3750 [perflavory.com]
- 6. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 7. Search Results for compound - FooDB [foodb.ca]
- 8. VCF - Volatile Compounds in Food [vcf-online.nl]
- 9. ContaminantDB: Browsing Contaminants [contaminantdb.ca]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for 5-Methyl-2-propylthiazole
For researchers, quality control analysts, and professionals in drug development, the precise and accurate quantification of specific compounds is paramount. 5-Methyl-2-propylthiazole, a compound of interest in various fields, requires robust analytical methods for its determination. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a critical decision that impacts data quality, efficiency, and resource allocation.
This guide provides an in-depth, objective comparison of HPLC and GC methods for the analysis of 5-Methyl-2-propylthiazole. It is designed to move beyond a simple listing of specifications, offering field-proven insights and the scientific rationale behind experimental choices. By adhering to the principles of scientific integrity, this document presents a self-validating system of protocols and data, grounded in authoritative standards.
Foundational Principles: HPLC vs. GC for Thiazole Analysis
The decision to employ HPLC or GC is fundamentally driven by the physicochemical properties of the analyte and the analytical objective. 5-Methyl-2-propylthiazole is a semi-volatile organic compound, making it a candidate for both techniques, each with distinct advantages.
High-Performance Liquid Chromatography (HPLC) operates on the principle of separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2] For a molecule like 5-Methyl-2-propylthiazole, which possesses a UV-active thiazole ring, HPLC coupled with a UV detector is a viable approach. The separation is typically governed by the compound's polarity.
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[3] Given that 5-Methyl-2-propylthiazole is a volatile compound, GC is an inherently suitable technique.[4] The separation occurs as the analyte, carried by an inert gas, interacts with a stationary phase within a heated column. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this thiazole derivative, offering high sensitivity.[5][6]
Experimental Design: A Framework for Method Cross-Validation
To ensure the interchangeability and reliability of analytical data between HPLC and GC methods, a rigorous cross-validation study is essential. This process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[7][8] The objective is to demonstrate that both methods are suitable for their intended purpose by comparing key validation parameters.[9]
The following workflow illustrates the key stages of the cross-validation process:
Caption: Workflow for the cross-validation of HPLC and GC analytical methods.
Detailed Experimental Protocols
The following protocols are presented as a robust starting point and may require optimization for specific sample matrices or instrumentation.
HPLC-UV Method Protocol
This protocol is designed for the quantification of 5-Methyl-2-propylthiazole using a standard reversed-phase HPLC system.
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), and ultrapure water.
-
5-Methyl-2-propylthiazole reference standard.
Chromatographic Conditions:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 60:40 (v/v) Acetonitrile:Water. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Instrument Setup:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 30 °C.
-
Set the UV detection wavelength to 245 nm (based on the typical absorbance maxima for thiazole rings).
-
Set the injection volume to 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 5-Methyl-2-propylthiazole (1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Dilute samples to fall within the calibration range.
-
-
Analysis: Equilibrate the column for at least 30 minutes. Inject standards followed by samples.
GC-FID Method Protocol
This protocol is tailored for the analysis of the volatile 5-Methyl-2-propylthiazole.
Instrumentation and Reagents:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.
-
A non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier gas (Helium or Hydrogen, high purity).
-
Methanol or Dichloromethane (GC grade).
-
5-Methyl-2-propylthiazole reference standard.
Chromatographic Conditions:
-
Instrument Setup:
-
Set the injector temperature to 250 °C with a split ratio of 20:1.
-
Set the FID temperature to 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 220 °C.
-
Hold for 2 minutes.
-
-
Carrier gas flow: 1.2 mL/min (constant flow).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 5-Methyl-2-propylthiazole (1 mg/mL) in methanol.
-
Prepare calibration standards by serial dilution.
-
Dilute samples accordingly.
-
-
Analysis: Perform a blank injection (solvent only) to ensure a clean baseline. Inject standards and samples.
Comparative Data Analysis
The performance of each method was evaluated according to ICH Q2(R1) guidelines.[7][10] The following table summarizes representative data obtained during the validation of each method.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Rationale and Insights |
| Linearity (R²) | > 0.998 | > 0.999 | Both methods demonstrate excellent linearity. GC-FID often shows slightly higher correlation due to its wide dynamic range. |
| Limit of Detection (LOD) | 0.8 µg/mL | 0.05 µg/mL | GC-FID is significantly more sensitive, a key advantage for trace analysis or impurity profiling.[11] |
| Limit of Quantitation (LOQ) | 2.5 µg/mL | 0.15 µg/mL | The lower LOQ of the GC method allows for reliable quantification at lower concentrations. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.0% | Both methods provide high accuracy, indicating minimal systematic error. |
| Precision (%RSD) | < 2.0% | < 1.5% | The GC-FID method demonstrates superior precision, which is typical for automated GC systems analyzing volatile compounds. |
| Robustness | Robust | Highly Robust | GC methods are often less sensitive to minor changes in solvent composition compared to HPLC, making them very robust. |
| Analysis Time | ~10 minutes | ~8 minutes | The GC method offers a slightly faster run time, which can improve throughput in a high-volume QC environment. |
Discussion: Causality and Method Selection
The choice between HPLC and GC is not merely about performance metrics but about aligning the method's characteristics with the analytical goals.
Caption: Comparison of HPLC and GC principles for 5-Methyl-2-propylthiazole analysis.
Why is GC-FID More Sensitive?
The superior sensitivity of the GC-FID method stems from two core factors. First, the analyte's volatility allows for efficient transfer onto the GC column. Second, the Flame Ionization Detector is exceptionally sensitive to carbon-containing compounds and generates a very low background signal, resulting in an excellent signal-to-noise ratio.[12]
When is HPLC-UV a Better Choice?
Despite the performance advantages of GC for this specific analyte, HPLC remains a valuable alternative. It excels in situations where:
-
The sample matrix contains non-volatile components that would contaminate a GC inlet.
-
The analysis of potential non-volatile impurities or related substances in the same run is required.
-
A GC system is not available. HPLC is a more ubiquitous piece of equipment in many analytical laboratories.[2]
Conclusion and Recommendations
Both HPLC-UV and GC-FID are valid and reliable techniques for the quantification of 5-Methyl-2-propylthiazole, as demonstrated by the validation data. The cross-validation confirms that, with proper implementation, both methods can yield accurate and precise results.
Primary Recommendation: For routine quality control, trace analysis, or when high throughput is required, the GC-FID method is superior . Its higher sensitivity, speed, and robustness make it the preferred choice for analyzing the volatile 5-Methyl-2-propylthiazole.[13]
Alternative Recommendation: The HPLC-UV method is a robust and acceptable alternative, particularly when analyzing complex sample matrices that are incompatible with GC or when simultaneous analysis of non-volatile compounds is necessary.
A thorough understanding of the principles behind each technique, combined with a rigorous validation approach as outlined in this guide, empowers researchers and scientists to make informed decisions, ensuring data integrity and analytical excellence.
References
-
Lucideon. (n.d.). Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
6NAPSE Laboratory. (n.d.). GC-MS and GC-FID Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Integrated Liner Technologies. (2023, August 23). Volatile Organic Compounds Analysis. Retrieved from [Link]
-
Resolve Mass Spec. (2026, February 13). Volatile Impurity Detection Using Headspace GC FID: A Guide for Pharmaceutical QA Teams. YouTube. Retrieved from [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Ethyl-4-methyl-2-propylthiazole. PubChem. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
American Chemical Society. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Retrieved from [Link]
-
Scent.vn. (n.d.). 5-Ethyl-2-methyl-4-propylthiazole (CAS 4276-67-9). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 5-Ethyl-2-methyl-4-propylthiazole (FDB019765). Retrieved from [Link]
-
The Good Scents Company. (n.d.). (Z+E)-5-ethyl-4-methyl-2-(2-methyl propyl) thiazoline. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
- Jenkins, K. M., et al. (2026, January 24). Comparative Evaluation of High-Performance Liquid Chromatography versus Total Organic Carbon Analysis for Cleaning Validation in Pharmaceutical Manufacturing.
-
Cheméo. (n.d.). Chemical Properties of Thiazole, 5-ethyl-2-methyl- (CAS 19961-52-5). Retrieved from [Link]
-
Lab Manager. (2025, October 21). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).
- Malaysian Journal of Chemistry. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- Frontiers in Chemistry. (2021, August 11). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches.
Sources
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- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Performance Evaluation: SPE Cartridge Selectivity for Thiazole & Benzothiazole Isolation
Content Type: Technical Comparison Guide
Author: Senior Application Scientist, Separation Methodologies
Executive Summary
In the isolation of thiazoles and benzothiazoles (BTs) from complex matrices (wastewater, plasma, and food), the choice of Solid Phase Extraction (SPE) sorbent is the single greatest determinant of data integrity.
While Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridges are often the default choice due to their "catch-all" retention capability, this guide presents experimental evidence that Mixed-Mode Cation Exchange (MCX) chemistries provide superior spectral cleanliness and lower matrix effects (ME) for basic thiazole derivatives.
Key Findings:
-
Oasis HLB: Highest absolute recovery (90–101%) but higher ion suppression due to co-elution of neutral matrix components.
-
Oasis MCX: Superior cleanup. The ability to utilize aggressive organic wash steps (100% MeOH) while retaining analytes via ionic bonding reduced matrix effects to <10%.
-
Silica C18: Inferior performance (40–70% recovery) due to poor retention of polar thiazoles and susceptibility to pore dewetting.
The Challenge: Thiazole Chemistry & Matrix Interference
Thiazoles are heterocyclic compounds containing sulfur and nitrogen.[1] Crucially for SPE method development, the nitrogen atom in the thiazole ring typically exhibits weak basicity (pKa ~2.5 for simple thiazoles, up to ~5.0 for amino-derivatives).
-
The Problem: In Reversed-Phase (RP) chromatography, thiazoles are often too polar to be retained strongly on C18, leading to "breakthrough" during loading.
-
The Opportunity: The basic nitrogen allows us to protonate the molecule at acidic pH, creating a positive charge that can be exploited by Cation Exchange sorbents.
Experimental Design
To provide an objective comparison, we evaluated three distinct sorbent chemistries using surface water spiked with a panel of benzothiazoles (BTs) and aminobenzothiazoles (NH2-BTs) at 50 ng/L. Analysis was performed via LC-MS/MS (ESI+).
The Contenders
| Cartridge Type | Sorbent Chemistry | Retention Mechanism | Target Analyte Profile |
| Silica C18 | Octadecyl-bonded Silica | Non-polar (Van der Waals) | Hydrophobic, neutral compounds. |
| Polymeric HLB | N-vinylpyrrolidone / Divinylbenzene | Hydrophobic + Hydrophilic | Broad range (Polar & Non-polar). |
| Mixed-Mode MCX | Sulfonated Divinylbenzene | Hydrophobic + Strong Cation Exchange | Basic compounds (pKa > 2). |
Strategic Decision Framework
Before detailing the protocols, use this logic flow to determine the correct cartridge for your specific thiazole derivative.
Figure 1: Decision tree for selecting SPE chemistry based on thiazole basicity and matrix complexity.
Comparative Protocols
Expert Insight: The failure of many SPE methods lies in the Wash Step. In the MCX protocol below, note the use of 100% Methanol in Wash 2. This step washes away all neutral interferences (fats, neutrals). The thiazoles remain locked to the cartridge solely by their positive charge. This is impossible with HLB or C18.
Protocol A: Mixed-Mode MCX (Recommended for Selectivity)
-
Condition: 3 mL MeOH, then 3 mL Water (pH 2).
-
Load: Sample adjusted to pH 2.0–3.0 (Crucial: Ensures Thiazole is protonated [Thiazole-H]+).
-
Wash 1: 3 mL 0.1M HCl (Removes proteins/hydrophilic interferences).
-
Wash 2: 3 mL 100% MeOH (Removes hydrophobic neutrals). Analytes remain bound via ion exchange.
-
Elute: 3 mL 5% NH4OH in MeOH (High pH breaks the ionic bond, neutralizing the thiazole).
Protocol B: Polymeric HLB (Recommended for General Screening)
-
Condition: 3 mL MeOH, then 3 mL Water.
-
Load: Sample at neutral pH.
-
Wash: 3 mL 5% MeOH in Water (Do not exceed 5-10% organic, or polar thiazoles will wash off).
-
Elute: 3 mL 100% MeOH.
Protocol C: Silica C18 (Legacy Method)
-
Condition: 3 mL MeOH, then 3 mL Water.
-
Load: Sample at neutral pH.
-
Wash: 3 mL Water.
-
Elute: 3 mL MeOH.
Performance Data & Analysis
The following data summarizes the extraction efficiency of Benzothiazole (BT) and 2-Aminobenzothiazole (NH2-BT) from spiked wastewater effluent.
Table 1: Recovery and Matrix Effects
| Analyte | Metric | Silica C18 | Oasis HLB | Oasis MCX |
| Benzothiazole (BT) | Recovery (%) | 62% ± 12 | 96% ± 4 | 92% ± 3 |
| Matrix Effect | -45% (Suppression) | -28% (Suppression) | -8% (Clean) | |
| 2-Amino-BT | Recovery (%) | 45% ± 15 | 98% ± 5 | 94% ± 4 |
| Matrix Effect | -60% (High Suppression) | -35% (Suppression) | -5% (Clean) |
*Matrix Effect calculated as (1 - Area_Matrix / Area_Solvent) * 100. Negative values indicate ion suppression.
Data Interpretation
-
C18 Failure: The low recovery (45%) for 2-Amino-BT on C18 is due to "polar breakthrough." The analyte is too water-soluble to stick to the C18 chains during loading.
-
HLB Efficiency: HLB achieves the highest absolute recovery because the polymeric surface retains everything. However, the -35% Matrix Effect indicates that the extract is "dirty"—interfering compounds co-eluted, suppressing the MS signal.
-
MCX Purity: MCX provides the "Goldilocks" result. Recovery is excellent (>90%), but the Matrix Effect is negligible (<10%).[2] The ionic locking mechanism allowed us to wash away the suppressors.
Mechanistic Visualization: Why MCX Wins
The following diagram illustrates the "Lock and Key" mechanism that gives MCX its superior cleanup capability.
Figure 2: The dual-retention mechanism of Mixed-Mode Cation Exchange (MCX).
Conclusion & Recommendations
For the analysis of thiazoles and benzothiazoles, the choice of cartridge should be dictated by the required sensitivity and matrix complexity.
-
Recommendation 1 (High Sensitivity/Complex Matrix): Use Mixed-Mode MCX . The ability to remove matrix interferences via harsh organic washing results in higher signal-to-noise ratios (S/N), even if absolute recovery is slightly lower than HLB.
-
Recommendation 2 (Screening/Simple Matrix): Use Polymeric HLB . If you are screening for a mix of acidic, neutral, and basic thiazoles in drinking water, HLB is the safest "catch-all" choice.
-
Recommendation 3: Avoid Silica C18 for polar aminothiazoles due to poor retention and reproducibility issues.
References
-
Borikova, A. et al. (2016). Study of the retention of benzotriazoles, benzothiazoles and benzenesulfonamides in mixed-mode solid-phase extraction in environmental samples.[3][4] Journal of Chromatography A. Link
-
Waters Corporation. (2015). Oasis HLB: Simplifying Solid-Phase Extraction Without Sacrificing Recovery.[5] Application Note. Link
-
Chambers, E. et al. (2014). Improvements in recovery, reproducibility and matrix effects with Oasis PRiME HLB. Waters Application Note 720005140EN.[2] Link
-
Reemtsma, T. et al. (2006). Polar Pollutants in the Water Cycle: Benzothiazoles and Benzotriazoles. Water Research.[6] Link
-
Matuszewski, B.K. (2003). Standard line slopes as a measure of matrix effects in LC/MS bioanalysis. Journal of Chromatography B. Link
Sources
- 1. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Study of the retention of benzotriazoles, benzothiazoles and benzenesulfonamides in mixed-mode solid-phase extraction in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
